![molecular formula C20H22N6O3 B2540646 2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 878732-08-2](/img/structure/B2540646.png)
2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives has been explored in the context of anticonvulsant activity. Specifically, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and evaluated for their potential in treating seizures. One of the synthesized compounds, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, demonstrated significant efficacy in mouse models, with an ED(50) of 42.97 mg/kg body weight and a TD(50) of 105.67 mg/kg body weight. This compound also showed protection in rat models of focal seizures and increased the seizure threshold, suggesting a potential mechanism involving the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects .
Molecular Structure Analysis
The molecular structure of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, a related compound, has been characterized by crystallization. The molecule was found to have a conformation similar to other closely related acetanilides, such as N-(2,6-dimethylphenyl)acetamide and 2,2,2-trimethyl-N-(2-methylphenyl)acetamide. The study of this compound revealed that the molecules are linked through N—H⋯O hydrogen bonds, which is a common feature in the solid-state structure of acetamides. This information is crucial for understanding the intermolecular interactions that may influence the biological activity of these compounds .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide, the synthesis and reactivity of similar acetamide derivatives have been studied. The anticonvulsant acetamides synthesized in the first paper likely involve reactions such as acylation and alkylation to introduce the appropriate functional groups. The presence of a phenoxy group and a cyclohexyl moiety in the most effective compound suggests that these functional groups are crucial for the observed biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystallization study of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide provides insights into the solid-state properties of these compounds, such as their conformation and intermolecular hydrogen bonding . These properties are important for understanding the compound's solubility, stability, and overall behavior in biological systems. The efficacy of the anticonvulsant acetamides in animal models indicates that these compounds possess the necessary properties to cross the blood-brain barrier and interact with their target sites in the central nervous system .
Applications De Recherche Scientifique
pKa Determination of Acetamide Derivatives
Research conducted by Duran and Canbaz (2013) on acetamide derivatives involved the synthesis of nine drug precursors to explore their acidity constants. These compounds, which share structural similarities with the queried compound, had their structures confirmed via spectroscopic methods, and their pKa values determined through UV spectroscopic studies. The study highlights the importance of understanding the acidity constants of such compounds for their potential application in drug development (M. Duran & M. Canbaz, 2013).
Radioiodinated Imidazole Derivatives for Peripheral Benzodiazepine Receptors
Katsifis et al. (2000) synthesized imidazole derivatives as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were developed for potential in vivo studies using SPECT imaging techniques, demonstrating the utility of imidazole derivatives in the study of neurological conditions (A. Katsifis, F. Mattner, B. Dikić, & V. Papazian, 2000).
Antiangiogenic Agent Metabolism Study
Kim et al. (2005) investigated the in vitro and in vivo metabolism of KR-31831, a novel antiangiogenic agent, in rats. This study utilized LC-MS and LC-MS/MS analysis to identify metabolites, providing insights into the metabolic pathways of novel therapeutic agents. Such research underscores the significance of understanding drug metabolism for the development of effective and safe pharmacotherapies (Hui-Hyun Kim et al., 2005).
Synthesis and Anticancer Activities of Imidazolyl Acetamide Derivatives
Duran and Demirayak (2012) synthesized imidazolyl acetamide derivatives and tested their anticancer activities against various human tumor cell lines. The study revealed that certain compounds exhibited promising anticancer activity, especially against melanoma-type cell lines. This research demonstrates the potential of imidazolyl acetamide derivatives in cancer therapy (M. Duran & Ş. Demirayak, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the field of imidazole derivatives are focused on the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Propriétés
IUPAC Name |
2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-10-7-6-8-14(11(10)2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDYAMRWNRTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(2,3-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)
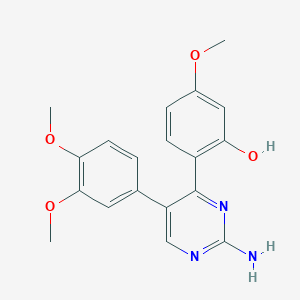
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)
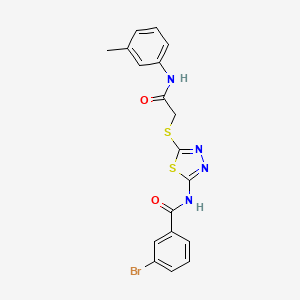
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)


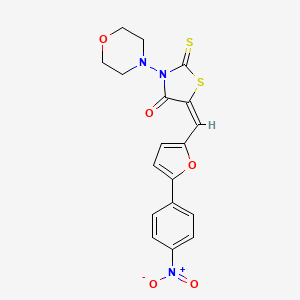
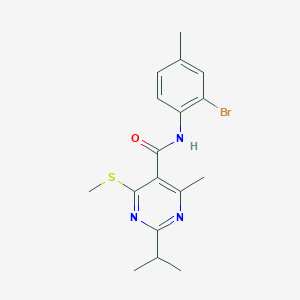

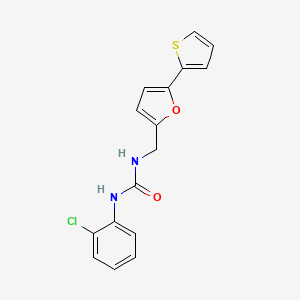
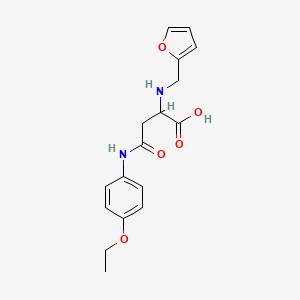
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
